molecular formula C12H13N3O2 B14911246 n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide

n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B14911246
M. Wt: 231.25 g/mol
InChI Key: CSNRCYCEZGHGRX-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This molecule is characterized by its acetamide linker connecting two key pharmacophoric units: a 1H-pyrazol-4-yl group and an o-tolyloxy (2-methylphenoxy) group. The 1H-pyrazole scaffold is a privileged structure in pharmaceutical development, known to be incorporated into compounds with a wide range of biological activities. Scientific literature has extensively documented that pyrazole derivatives exhibit diverse pharmacological properties, including antihypertensive and vasodilatory effects , as well as antioxidant, antimicrobial, and antiviral activities . The structure of this compound shares a close resemblance to other researched pyrazolyl acetamide derivatives, suggesting potential utility as a key intermediate or building block in the synthesis of more complex molecules for biological screening . Researchers can leverage this compound in the development of novel therapeutic agents, particularly for exploring structure-activity relationships (SAR) around the pyrazole and aryloxy acetamide cores. Its applications may span across various research fields, including synthetic chemistry methodology, biochemistry, and pharmacology. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C12H13N3O2/c1-9-4-2-3-5-11(9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)

InChI Key

CSNRCYCEZGHGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Infrared Spectroscopy

Key IR absorptions include:

  • N–H stretch : 3367 cm⁻¹ (secondary amide)
  • C=O stretch : 1691 cm⁻¹ (acetamide carbonyl)
  • C–O–C stretch : 1232 cm⁻¹ (ether linkage)
  • C–Cl stretch : 747 cm⁻¹ (absent in this compound but observed in analogous derivatives)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.17 ppm (s, 3H, –CH₃ from o-tolyl group)
  • δ 5.30 ppm (s, 1H, –NH of pyrazole)
  • δ 6.90–7.80 ppm (m, 8H, aromatic protons)
  • δ 12.30 ppm (s, 1H, –CONH–)

¹³C NMR confirms the acetamide carbonyl at 163.7 ppm and the pyrazole carbons at 117.9–149.4 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 231.25 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃N₃O₂.

Comparative Analysis of Synthesis Routes

The table below contrasts conventional and microwave-assisted methods for key parameters:

Parameter Conventional Method Microwave Method
Reaction Time 6–8 hours 8–10 minutes
Yield 70–75% 89–92%
Catalyst ZnCl₂ (0.2 equiv) DMAP (0.1 equiv)
Energy Consumption High (reflux) Low (150 W irradiation)
Purity (HPLC) 95–97% 98–99%

Microwave synthesis excels in efficiency and yield but requires specialized equipment. Conventional methods remain valuable for small-scale laboratory synthesis due to lower infrastructure costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring or the tolyl group.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide or ether linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized pyrazole derivatives, carboxylic acids.

    Reduction Products: Amines, reduced pyrazole derivatives.

    Substitution Products: Substituted acetamides, ethers.

Scientific Research Applications

n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Biological Activity Synthesis Method References
N-(1H-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide o-Tolyloxy, 1H-pyrazol-4-yl Not explicitly reported (inference: potential kinase inhibition) Likely via coupling of 2-(o-tolyloxy)acetyl chloride with 4-aminopyrazole
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Bromophenyl, pyridazinone core FPR2 agonist (calcium mobilization, chemotaxis) Multi-step condensation and cyclization
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, trifluoromethyl, methoxyphenyl Anticancer (MTT assay) Nucleophilic substitution with chloroacetamide intermediates
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole, pyrazole, methylphenyl Antifungal, antibacterial Cyclocondensation of hydrazides and thiosemicarbazides
2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(1H-pyrazol-4-yl)phenyl]acetamide Benzotriazole, chlorophenyl, pyrazol-4-yl Noncovalent protease inhibition Pd-catalyzed cross-coupling and amide coupling
Pharmacological Profiles
  • FPR2 Agonists: Pyridazinone-based acetamides () exhibit potent activity against formyl peptide receptors (FPR1/FPR2), activating calcium signaling in neutrophils. The 4-methoxybenzyl group in these compounds enhances specificity for FPR2 over FPR1 .
  • Anticancer Activity : Benzothiazole derivatives () with trifluoromethyl and methoxy groups show superior cytotoxicity against HCT-116 and MCF-7 cell lines compared to simpler phenylacetamides .
  • Antimicrobial Activity : Thiadiazole derivatives () with nitro and methyl substituents demonstrate broad-spectrum activity against E. coli and C. albicans, attributed to their ability to disrupt membrane integrity .
Physicochemical Properties
  • Solubility and Stability : The o-tolyloxy group in the target compound may reduce aqueous solubility compared to polar analogues (e.g., ’s morpholinylquinazoline derivatives) but improve lipophilicity for blood-brain barrier penetration .
  • Hydrogen Bonding : Pyrazole and acetamide functionalities enable strong hydrogen-bonding interactions, as seen in crystallographic studies of similar compounds (). These interactions influence crystal packing and bioavailability .

Q & A

Advanced Research Question

  • PASS (Prediction of Activity Spectra for Substances) : Predicts potential antimicrobial or enzyme-inhibitory activity based on structural descriptors .
  • Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., kinase domains or bacterial enzymes) by simulating ligand-receptor interactions .
  • Quantum chemical calculations : DFT (Density Functional Theory) optimizes geometries and calculates electrostatic potential maps to identify reactive sites . Experimental validation via in vitro assays (e.g., MIC tests for antimicrobial activity) is essential to resolve computational vs. empirical discrepancies .

How should researchers address contradictory data in reported biological activities of structurally analogous acetamides?

Advanced Research Question
Contradictions often arise from assay variability or unaccounted stereochemical effects. Mitigation strategies include:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature) .
  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers and test their individual activities .
  • Orthogonal validation : Combine enzyme inhibition assays with cellular viability assays (e.g., MTT) to confirm target specificity .

What analytical techniques are indispensable for confirming the regioselectivity of substitutions on the pyrazole ring?

Basic Research Question

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns to distinguish between N1- and N2-substituted pyrazoles .
  • X-ray crystallography : Provides definitive proof of regiochemistry and molecular conformation .
  • IR spectroscopy : Identifies characteristic amide C=O stretches (~1650–1700 cm⁻¹) and aryl ether C-O-C bands (~1250 cm⁻¹) .

How can quantum chemical calculations guide the design of novel derivatives with enhanced metabolic stability?

Advanced Research Question

  • Metabolic site prediction : Tools like MetaSite identify labile sites prone to oxidation or hydrolysis .
  • Transition state modeling : Simulate CYP450-mediated degradation pathways to prioritize substitutions (e.g., fluorination or methyl group addition) that block metabolic hotspots .
  • ADME profiling : Combine computational predictions (e.g., LogP via Molinspiration) with in vitro microsomal stability assays .

What experimental approaches validate the proposed mechanism of action for this compound in enzyme inhibition studies?

Advanced Research Question

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to the target enzyme .
  • Mutagenesis studies : Introduce point mutations in the enzyme’s active site to assess binding dependency on specific residues .

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